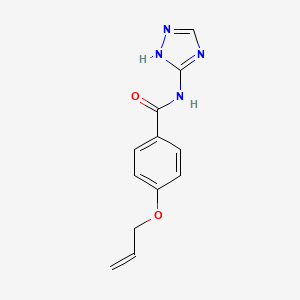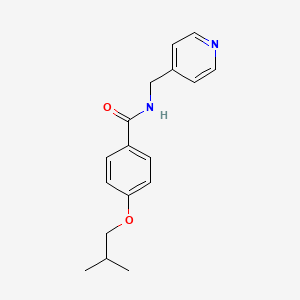![molecular formula C21H29NO3 B4399585 2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)
2-[(dicyclohexylamino)carbonyl]phenyl acetate
Übersicht
Beschreibung
2-[(dicyclohexylamino)carbonyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as DCCA and is a derivative of phenyl acetate. DCCA has shown promising results in various research studies, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of DCCA involves the inhibition of AChE activity, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including learning and memory. By increasing the levels of acetylcholine, DCCA has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects
DCCA has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on AChE, DCCA has also been shown to modulate the activity of other enzymes and receptors, including butyrylcholinesterase (BuChE), nicotinic acetylcholine receptors (nAChRs), and muscarinic acetylcholine receptors (mAChRs). DCCA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCCA in lab experiments is its specificity for AChE inhibition. Unlike other AChE inhibitors, DCCA has been shown to selectively inhibit AChE activity without affecting BuChE activity. This specificity makes DCCA a valuable tool for studying the role of AChE in various physiological processes. However, one of the limitations of using DCCA is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on DCCA. One area of research is in the development of DCCA-based therapeutics for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is in the exploration of the potential applications of DCCA in other fields, including cancer research and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of DCCA and its effects on various physiological processes.
Conclusion
In conclusion, 2-[(dicyclohexylamino)carbonyl]phenyl acetate is a chemical compound that has shown promising results in scientific research. Its specificity for AChE inhibition and potential therapeutic applications make it a valuable tool for studying various physiological processes. Further research is needed to fully understand the mechanism of action of DCCA and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
DCCA has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of biochemistry, where DCCA has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of acetylcholine. AChE inhibitors are commonly used in the treatment of Alzheimer's disease, and DCCA has shown promising results as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
[2-(dicyclohexylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(23)25-20-15-9-8-14-19(20)21(24)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-15,17-18H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEISYRKKVMCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4399511.png)
![1-[3-(4-chloro-2-isopropyl-5-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399517.png)
![N-(4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399529.png)
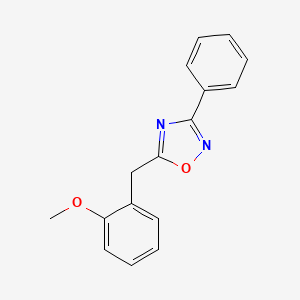
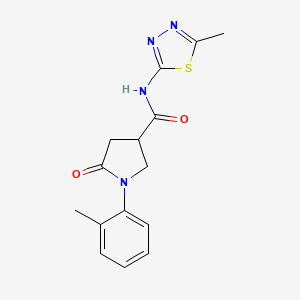
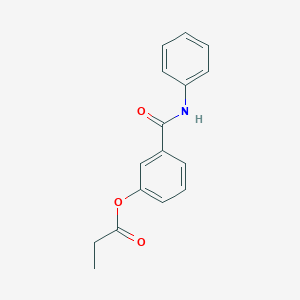
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)

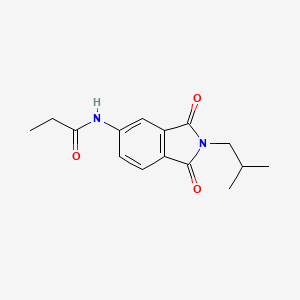
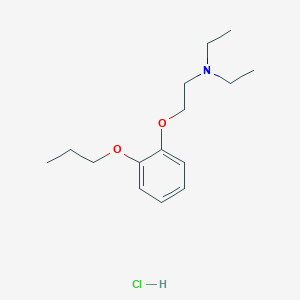
![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)

